N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide
CAS No.: 899756-08-2
Cat. No.: VC6997850
Molecular Formula: C22H22N4O2S
Molecular Weight: 406.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899756-08-2 |
|---|---|
| Molecular Formula | C22H22N4O2S |
| Molecular Weight | 406.5 |
| IUPAC Name | N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide |
| Standard InChI | InChI=1S/C22H22N4O2S/c1-14-8-6-7-11-19(14)26-20(17-12-29-13-18(17)25-26)24-22(28)21(27)23-15(2)16-9-4-3-5-10-16/h3-11,15H,12-13H2,1-2H3,(H,23,27)(H,24,28) |
| Standard InChI Key | ZXWGOFFCZCPOPM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(=O)NC(C)C4=CC=CC=C4 |
Introduction
The compound N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide is a complex organic molecule that combines elements of thieno[3,4-c]pyrazole and ethanediamide structures. This article aims to provide a comprehensive overview of this compound, including its chemical properties, potential applications, and relevant research findings.
Synthesis and Chemical Stability
The synthesis of such compounds often involves multi-step reactions, including condensation and coupling reactions. Stability is generally influenced by the presence of functional groups and the molecular structure.
Biological Activity
Compounds with thieno[3,4-c]pyrazole and ethanediamide structures may exhibit biological activities such as antiviral, antibacterial, or anticancer properties, depending on their specific functional groups and molecular interactions.
Thieno[3,4-c]pyrazole Derivatives
Thieno[3,4-c]pyrazole derivatives have been studied for various biological activities. For example, thieno[3,4-c]pyridine derivatives are known for their antiviral properties .
Ethanediamide Derivatives
Ethanediames are also explored for their potential in drug development. For instance, Ethanediamide, N,N'-bis(1-phenylethyl)- has been documented with specific chemical properties .
Data Tables
Given the limited specific information available on N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide, we can create a table summarizing related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine | C12H13N3S | Not specified | 887200-93-3 |
| Ethanediamide, N,N'-bis(1-phenylethyl)- | C18H20N2O2 | 296.4 | Not specified |
| N~1~-(4-chloro-2-methylphenyl)-N~2~-(2-methoxyethyl)ethanediamide | C12H15ClN2O3 | 270.7121 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume